molecular formula C10H19NO3 B6300795 tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate CAS No. 2227199-03-1

tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

Cat. No. B6300795
CAS RN: 2227199-03-1
M. Wt: 201.26 g/mol
InChI Key: WDNPDFRFBLSJBI-SSDOTTSWSA-N
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Description

Tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate, or tert-butylhydroxydimethylazetidine-1-carboxylate (t-BDMA), is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a colorless liquid with a slightly sweet odor, and is soluble in water, alcohols, and organic solvents. t-BDMA is a versatile reagent and can be used in a variety of reactions, such as condensation, esterification, and alkylation.

Scientific Research Applications

Applications in Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, showcasing a gold standard for asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are essential structural motifs in many natural products and therapeutically significant compounds (Philip et al., 2020).

Environmental and Toxicological Studies

Research on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), highlights their widespread use across various industrial and consumer products to inhibit oxidative reactions. Studies have detailed SPAs' environmental presence, human exposure, and associated toxicities, emphasizing the need for future research to explore the contamination, behaviors, and impacts of novel SPAs, including those related to tert-butyl groups (Liu & Mabury, 2020).

Biodegradation Studies

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, identifying microorganisms capable of degrading ETBE aerobically. This process involves the hydroxylation of ethoxy carbon by monooxygenase enzymes, leading to various intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). These findings are crucial for understanding the environmental impact of tert-butyl-based compounds and developing bioremediation strategies (Thornton et al., 2020).

Decomposition and Environmental Removal

The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has been studied, demonstrating an alternative method for decomposing and converting MTBE into less harmful substances. This approach is promising for mitigating environmental pollution caused by MTBE and similar tert-butyl-based ethers (Hsieh et al., 2011).

properties

IUPAC Name

tert-butyl (3R)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNPDFRFBLSJBI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](CN1C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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